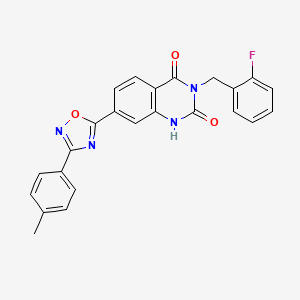![molecular formula C14H20N2O3S B2355624 N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421491-17-9](/img/structure/B2355624.png)
N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural properties and diverse biological activities.5]undecane-4-carboxamide.
Applications De Recherche Scientifique
Regio- and Stereoselective Synthesis
An innovative synthesis method involving trispiropyrrolidine/thiapyrrolizidines has been developed, utilizing a novel dipolarophile and deep eutectic solvent (DES) as both a catalyst and solvent. This approach underscores the utility of N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide in creating complex molecular structures with potential applications in material science and drug development (Singh & Singh, 2017).
Synergistic Antioxidants
The compound has been implicated in studies investigating synergistic effects between different types of antioxidants, highlighting its potential in enhancing the stability and efficacy of polymer materials (Yachigo, Sasaki, & Kojima, 1992).
Prins Cascade Cyclization
Research on the Prins cascade process emphasizes the compound's role in synthesizing spiromorpholinotetrahydropyran derivatives, contributing to advancements in organic synthesis methodologies (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
Antiviral Evaluations
A noteworthy application includes its involvement in synthesizing derivatives that demonstrate anti-influenza virus activity, illustrating the compound's potential in antiviral drug development (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012).
Catalysis and Synthetic Approaches
Another study highlights its application in catalyst-free synthesis of nitrogen-containing spiro heterocycles, showcasing the compound's versatility in facilitating organic reactions without the need for external catalysts (Aggarwal, Vij, & Khurana, 2014).
Mécanisme D'action
Target of Action
The primary targets of this compound are VEGFR-2 and EGFR tyrosine kinases . These are key proteins involved in cell signaling pathways that regulate cell growth and survival. VEGFR-2 is primarily involved in angiogenesis, the formation of new blood vessels, while EGFR is involved in the regulation of cell growth .
Mode of Action
The compound interacts with its targets by binding to the active sites of the VEGFR-2 and EGFR tyrosine kinases . This binding inhibits the activity of these kinases, preventing the phosphorylation of downstream signaling proteins and thus disrupting the signaling pathways they control .
Biochemical Pathways
The inhibition of VEGFR-2 and EGFR tyrosine kinases affects multiple biochemical pathways. Most notably, it disrupts the VEGF and EGF signaling pathways, which are involved in angiogenesis and cell growth, respectively . The downstream effects of this disruption can include reduced angiogenesis and slowed cell growth .
Result of Action
The molecular and cellular effects of the compound’s action include reduced angiogenesis and slowed cell growth . This can lead to a decrease in tumor growth and metastasis in cancerous cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility in various solvents can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets .
Propriétés
IUPAC Name |
N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-13(15-10-12-2-1-9-20-12)16-5-8-19-14(11-16)3-6-18-7-4-14/h1-2,9H,3-8,10-11H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGFRPUCYFEFCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methylphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2355542.png)





![3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole](/img/structure/B2355553.png)
![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2355554.png)
![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)

![1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B2355558.png)
![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2355560.png)

